molecular formula C20H28N2OS B6041230 2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane

2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane

Cat. No. B6041230
M. Wt: 344.5 g/mol
InChI Key: PJGGMAGHNIDVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane, also known as BMT-7, is a compound that has been recently discovered to have potential therapeutic effects in various scientific research studies. It belongs to the class of spirocyclic compounds and has been synthesized using different methods.

Scientific Research Applications

2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane has been found to have potential therapeutic effects in various scientific research studies. It has been reported to have antitumor, antimicrobial, and antiparasitic activities. In addition, 2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane has been found to have neuroprotective effects and can improve memory and learning in animal models.

Mechanism of Action

The mechanism of action of 2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, it has been reported to act as a DNA intercalator and can induce DNA damage in cancer cells. 2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane has also been found to inhibit the growth of bacteria and parasites by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane has been found to have both biochemical and physiological effects. It has been reported to increase the level of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and cell death. 2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane has also been found to increase the level of acetylcholine in the brain, leading to improved memory and learning in animal models.

Advantages and Limitations for Lab Experiments

2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in good yields. In addition, 2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane has been found to have low toxicity in animal models, making it a promising candidate for further research. However, the limitations of 2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane include its poor solubility in water and its instability under acidic conditions.

Future Directions

There are several future directions for 2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane. One direction is to study its antitumor effects in more detail and to investigate its potential as a cancer therapy. Another direction is to study its neuroprotective effects and to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to investigate the mechanism of action of 2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane and to optimize its synthesis method to improve its stability and solubility.

Synthesis Methods

2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane has been synthesized using different methods, including the reaction of 2-mercaptobenzothiazole with 2-bromoethylamine hydrobromide followed by the reaction with 2-methoxyethylamine and sodium hydride. Another method involves the reaction of 2-mercaptobenzothiazole with 2-bromoethylamine hydrobromide followed by the reaction with 2-methoxyethanol and sodium hydride. Both methods have been reported to yield 2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane in good yields.

properties

IUPAC Name

2-(1-benzothiophen-2-ylmethyl)-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2OS/c1-23-12-11-21-9-4-7-20(15-21)8-10-22(16-20)14-18-13-17-5-2-3-6-19(17)24-18/h2-3,5-6,13H,4,7-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGGMAGHNIDVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2(C1)CCN(C2)CC3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.